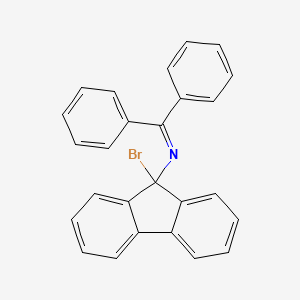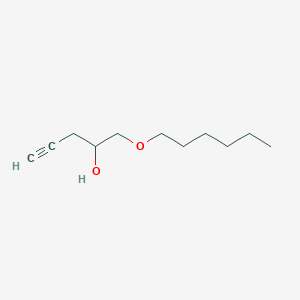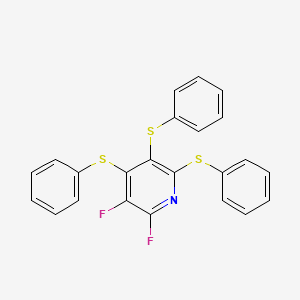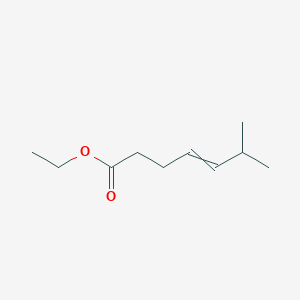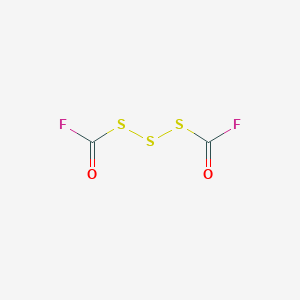![molecular formula C13H11IN4O4 B14293311 1-{[3-(4-Azido-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione CAS No. 112725-07-2](/img/structure/B14293311.png)
1-{[3-(4-Azido-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[3-(4-Azido-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of azido and iodophenyl groups in its structure makes it a versatile molecule for further chemical modifications and functionalization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(4-Azido-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate amino acid derivatives under acidic or basic conditions.
Introduction of the Propanoyl Group: The propanoyl group can be introduced via acylation reactions using propanoyl chloride or anhydride in the presence of a base such as pyridine.
Attachment of the Iodophenyl Group: This step involves the iodination of a phenyl ring, which can be accomplished using iodine and an oxidizing agent like hydrogen peroxide.
Azidation: The final step involves the conversion of a suitable leaving group (e.g., a halide) on the phenyl ring to an azido group using sodium azide in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-{[3-(4-Azido-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles via click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The iodophenyl group can be oxidized to form iodophenol derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in dimethylformamide.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Triazoles: Formed from azido group via click chemistry.
Amines: Formed from the reduction of the azido group.
Iodophenols: Formed from the oxidation of the iodophenyl group.
Aplicaciones Científicas De Investigación
1-{[3-(4-Azido-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Employed in bioconjugation techniques, where the azido group can be used to attach biomolecules to various surfaces or other molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 1-{[3-(4-Azido-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione depends on its specific application. In bioconjugation, the azido group reacts with alkynes to form stable triazole linkages via click chemistry. In medicinal chemistry, the compound may interact with specific enzymes or receptors, where the iodophenyl group can enhance binding affinity through halogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
- 1-{[3-(2-Iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione
- 1-{[3-(4-Bromo-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione
- 1-{[3-(4-Azido-2-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione
Uniqueness
1-{[3-(4-Azido-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione is unique due to the presence of both azido and iodophenyl groups, which provide a combination of reactivity and binding affinity. This makes it particularly useful in applications requiring specific and stable modifications, such as bioconjugation and targeted drug delivery.
Propiedades
Número CAS |
112725-07-2 |
|---|---|
Fórmula molecular |
C13H11IN4O4 |
Peso molecular |
414.16 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-(4-azido-3-iodophenyl)propanoate |
InChI |
InChI=1S/C13H11IN4O4/c14-9-7-8(1-3-10(9)16-17-15)2-6-13(21)22-18-11(19)4-5-12(18)20/h1,3,7H,2,4-6H2 |
Clave InChI |
IUCGFCHJTNEDAK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CCC2=CC(=C(C=C2)N=[N+]=[N-])I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


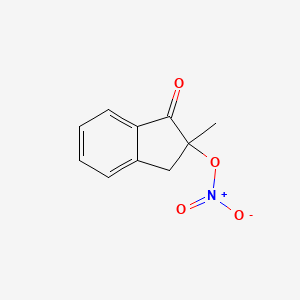

![1-[(Trimethylsilyl)oxy]pentan-3-one](/img/structure/B14293238.png)
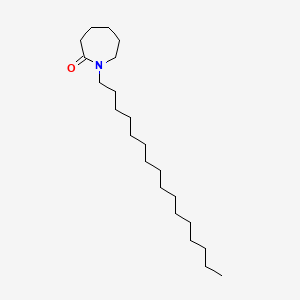

![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride](/img/structure/B14293253.png)
